molecular formula C25H21BrN2O3 B4770492 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE

3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE

Cat. No.: B4770492
M. Wt: 477.3 g/mol
InChI Key: RMJQJRBHYIASKL-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a bromophenoxy group, a methoxy group, and a quinolylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOIC ACID. Finally, the benzoic acid derivative is coupled with 6-quinolylmethylamine under appropriate conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-[(4-BROM

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxy-N-(quinolin-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O3/c1-30-24-11-5-19(14-20(24)16-31-22-8-6-21(26)7-9-22)25(29)28-15-17-4-10-23-18(13-17)3-2-12-27-23/h2-14H,15-16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJQJRBHYIASKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE
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3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE
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3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE
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3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE
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3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(6-QUINOLYLMETHYL)BENZAMIDE

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